2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-benzylsulfanyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-28-20-9-8-17(19-13-26-11-5-10-23-22(26)25-19)12-18(20)24-21(27)15-29-14-16-6-3-2-4-7-16/h2-13H,14-15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHQAUFKHVPGNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CSCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)acetamide typically involves multi-step reactions. One common approach includes the following steps:
Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through condensation reactions involving appropriate precursors such as 2-aminopyrimidine and α-haloketones.
Introduction of the benzylthio group: This step often involves nucleophilic substitution reactions where a benzylthiol is reacted with a suitable leaving group on the imidazo[1,2-a]pyrimidine scaffold.
Attachment of the methoxyphenyl group: This can be done through electrophilic aromatic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[1,2-a]pyrimidine ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazo[1,2-a]pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C22H20N4O2S
- Molecular Weight : 404.49 g/mol
- Key Structural Features :
- Benzylthio group: Enhances lipophilicity and may influence receptor interactions.
- Imidazo[1,2-a]pyrimidine moiety: Known for its interactions with various biological targets, particularly in drug development.
- Methoxyphenyl group: Contributes to the compound's reactivity and potential biological activity.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antibacterial Properties : Preliminary studies suggest it may inhibit bacterial growth, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : The structural characteristics allow it to potentially modulate inflammatory pathways, possibly acting as a cyclooxygenase (COX) inhibitor.
- Anticancer Potential : The imidazo[1,2-a]pyrimidine structure is often associated with anticancer activities due to its ability to interact with kinases and other cellular targets.
Comparative Analysis with Related Compounds
To better understand its potential applications, it is useful to compare it with similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(benzylthio)-N-(5-(imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenyl)acetamide | Similar imidazo structure | Pyridine instead of pyrimidine may affect biological activity. |
| N-(5-(imidazo[1,2-a]pyrazine-2-yl)-4-fluorophenyl)acetamide | Similar core structure | Fluorine substitution enhances lipophilicity. |
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrimidine moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity . The benzylthio group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogs with Thiadiazole Cores
Several acetamide derivatives with 1,3,4-thiadiazole cores () share the benzylthio group but differ in their heterocyclic systems and substituents:
Key Differences :
Analogs with Triazolopyrimidinone Cores ()
Compounds such as 896665-76-2 and 898922-14-0 feature triazolo[1,5-a]pyrimidinone cores with benzylthio groups:
Key Differences :
- The absence of alkyl chains in the target compound may reduce nonspecific interactions.
Imidazo[1,2-a]Pyridine/Pyrimidine Derivatives ()
Compounds like 1c () and 5-methyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-phenylimidazolidine-2,4-dione () share fused imidazo-heterocycles:
Key Differences :
- The 2-methoxyphenyl group offers a balance of solubility and rigidity compared to phenyl or cyclohexyl substituents.
Biological Activity
2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)acetamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. The compound features a unique structural arrangement, including a benzylthio group, an imidazo[1,2-a]pyrimidine moiety, and a methoxyphenyl group. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.
Structural Characteristics
The molecular formula of this compound is C22H20N4O2S, with a molecular weight of 404.49 g/mol. The compound's structure is significant for its interactions with biological targets, which may lead to various pharmacological effects.
Antibacterial Properties
Research indicates that this compound exhibits promising antibacterial activity. Studies have shown that derivatives of imidazo[1,2-a]pyrimidines often demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria. For instance, a study involving a series of imidazo[1,2-a]pyrimidine derivatives reported potent antimicrobial activity against various bacterial strains . The mechanism of action may involve interference with bacterial enzymatic pathways or receptor interactions.
Anti-inflammatory Effects
The imidazo[1,2-a]pyrimidine component is known for its ability to modulate inflammatory pathways. Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory responses . This property could make it a candidate for developing anti-inflammatory drugs.
Enzyme Interaction Studies
Several studies have focused on the interaction of this compound with various enzymes and receptors. The imidazo[1,2-a]pyrimidine structure is particularly noted for its potential to inhibit kinases and other enzymes involved in disease progression . Understanding these interactions is crucial for elucidating the compound's mechanism of action and optimizing its pharmacological profile.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Imidazo Core : This can be achieved through condensation reactions involving appropriate precursors.
- Introduction of the Benzylthio Group : Nucleophilic substitution reactions are commonly used for this step.
- Attachment of the Methoxyphenyl Group : Electrophilic aromatic substitution or coupling reactions are utilized here.
These synthetic routes allow for the generation of various analogs that can be tested for enhanced biological activity .
Case Studies and Research Findings
Several case studies highlight the biological activity of related compounds:
These findings underscore the therapeutic potential of compounds related to this compound.
Q & A
Q. What protocols ensure reproducibility in antioxidant activity assays?
- Methodological Answer:
- Standardized Radical Sources: Use 2,2-diphenyl-1-picrylhydrazyl (DPPH) at fixed concentrations (e.g., 100 µM).
- Kinetic Monitoring: Measure absorbance at 517 nm every 5 minutes for 30 minutes to capture reaction progression.
- Positive Controls: Include ascorbic acid or Trolox to benchmark activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
